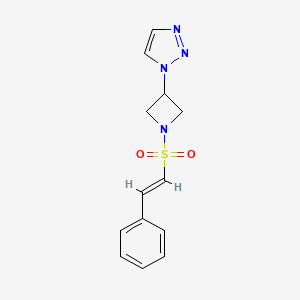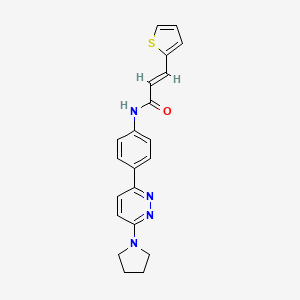![molecular formula C10H11ClN2O2 B2883586 Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 95855-11-1](/img/structure/B2883586.png)
Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound . It is related to aryl hydrazones, which are synthesized by the reaction of aryl hydrazines with carbonyl compounds .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst . The structure of the synthesized compound is then elucidated by spectroscopic (1H-NMR, 13C-NMR, IR, and MS) and elemental analyses .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed using various methods such as single-crystal X-ray diffraction (SCXRD) analysis, supplemented by a Hirshfeld surfaces analysis . The Conceptual DFT (CDFT) is applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of hydrazonoyl halides with methyl 2-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydrazine-carbodithioate and thiosemicarbazide derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a white or light beige crystalline solid form, a melting point of 63.7-65.2 °C, and solubility in water of 1.9 mg/l (20 °C) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate and its derivatives have been synthesized and characterized in various studies, providing a foundation for understanding their potential applications in scientific research. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies. This compound exhibited intramolecular hydrogen bonds contributing to its structural stability, along with π-π interactions, and was explored for antimicrobial activities due to its pharmacological importance (Achutha et al., 2017).
Anticancer Potential
Compounds related to this compound have shown promising anticancer activity. Novel thiadiazoles and thiazoles incorporating a pyrazole moiety, derived from the reaction of hydrazonoyl halides with methyl 2-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydrazine-carbodithioate, exhibited concentration-dependent cellular growth inhibitory effects on the breast carcinoma cell line MCF-7, with certain compounds showing IC50 values indicative of potent anticancer activity (Gomha et al., 2015).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored in various studies. For example, new quinazolines synthesized from reactions involving similar compounds showed potential as antimicrobial agents against a range of bacterial and fungal strains, indicating their relevance in developing new treatments for microbial infections (Desai et al., 2007).
Environmental Applications
Derivatives of this compound have been utilized in environmental applications, particularly in the detection and analysis of water pollutants. For instance, a study on the voltammetric determination of hydrazine and 4-chlorophenol, two significant water pollutants, used a hydroquinone derivative in a carbon paste matrix as an electro-catalyst mediator, highlighting the compound's role in environmental monitoring and protection (Tahernejad-Javazmi et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” could involve further exploration of its potential applications in various fields, such as pharmaceuticals, due to its chemical reactivity properties . Additionally, more studies could be conducted to further understand its safety and hazards .
Eigenschaften
IUPAC Name |
methyl N-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCPYZRIPMNCQ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


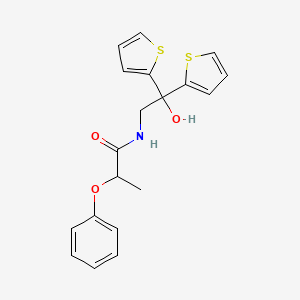
![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)

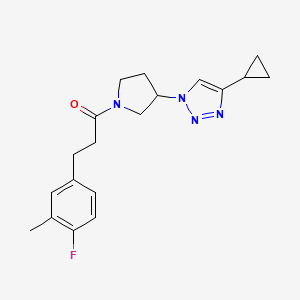
![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)
![4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2883514.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide](/img/structure/B2883515.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)
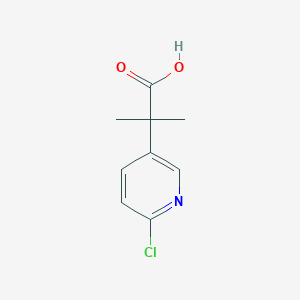
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)

